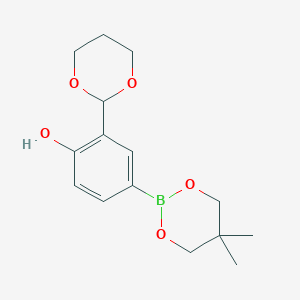
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(1,3-dioxan-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(1,3-dioxan-2-yl)phenol, also known as 4-DMP, is a boron-containing compound with a wide range of applications in scientific research. It is a versatile, stable, and non-toxic molecule that is used in a variety of laboratory experiments. 4-DMP is a type of dioxaborinane, a boron-containing heterocyclic compound with a five-membered ring structure. It is the first compound of its kind to be synthesized and has since been used in a variety of applications, including in biochemical and physiological studies, drug delivery, and in the synthesis of other compounds.
科学的研究の応用
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(1,3-dioxan-2-yl)phenol has been used in a variety of scientific research applications. It has been used as a model compound in biochemical and physiological studies, as a drug delivery system, and in the synthesis of other compounds. In biochemical and physiological studies, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(1,3-dioxan-2-yl)phenol has been used to study the effect of boron on biological systems. It has also been used to study the mechanism of action of boron-containing compounds. In drug delivery applications, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(1,3-dioxan-2-yl)phenol has been used to increase the solubility of drugs and to improve the stability of drug molecules. Additionally, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(1,3-dioxan-2-yl)phenol has been used in the synthesis of other compounds, such as dioxaborinanes and boron-containing heterocycles.
作用機序
The mechanism of action of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(1,3-dioxan-2-yl)phenol is not fully understood. However, it is thought to interact with the cell membrane, allowing it to cross the membrane and enter the cell. Once inside the cell, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(1,3-dioxan-2-yl)phenol is thought to interact with proteins, enzymes, and other molecules, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(1,3-dioxan-2-yl)phenol has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(1,3-dioxan-2-yl)phenol has been shown to have antioxidant, anti-viral, and anti-fungal properties. It has also been shown to have the ability to modulate gene expression, as well as to regulate the activity of enzymes and other proteins.
実験室実験の利点と制限
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(1,3-dioxan-2-yl)phenol has several advantages for laboratory experiments. It is a stable and non-toxic compound, making it safe to use in experiments. Additionally, it is a versatile compound that can be used in a variety of applications. It is also relatively easy to synthesize, making it a cost-effective option for laboratory experiments.
However, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(1,3-dioxan-2-yl)phenol also has some limitations. It is not as soluble in water as some other compounds, making it more difficult to use in experiments that require aqueous solutions. Additionally, its mechanism of action is not fully understood, making it difficult to predict the effects of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(1,3-dioxan-2-yl)phenol on biological systems.
将来の方向性
There are numerous potential future directions for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(1,3-dioxan-2-yl)phenol research. One potential direction is to further investigate its mechanism of action, in order to better understand how it interacts with proteins, enzymes, and other molecules. Additionally, further research could be conducted to investigate the effects of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(1,3-dioxan-2-yl)phenol on different biological systems, such as cancer cells and bacteria. Additionally, research could be conducted to investigate the potential of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(1,3-dioxan-2-yl)phenol as a drug delivery system, as well as to investigate the potential of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(1,3-dioxan-2-yl)phenol as a therapeutic agent. Finally, research could be conducted to investigate the potential of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(1,3-dioxan-2-yl)phenol in the synthesis of other compounds, such as dioxaborinanes and boron-containing heterocycles.
合成法
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(1,3-dioxan-2-yl)phenol is synthesized by a two-step process. The first step involves the reaction of 5,5-dimethyl-1,3,2-dioxaborinane (DMDO) and 2-hydroxy-1,3-dioxan (HOD) in the presence of a base catalyst. This reaction produces 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-(1,3-dioxan-2-yl)phenol, also known as 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(1,3-dioxan-2-yl)phenol. The second step involves the reaction of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(1,3-dioxan-2-yl)phenol with a base catalyst and an acid, such as hydrochloric acid, to form the desired product.
特性
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-(1,3-dioxan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO5/c1-15(2)9-20-16(21-10-15)11-4-5-13(17)12(8-11)14-18-6-3-7-19-14/h4-5,8,14,17H,3,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPIEKGQOJFDDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)O)C3OCCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

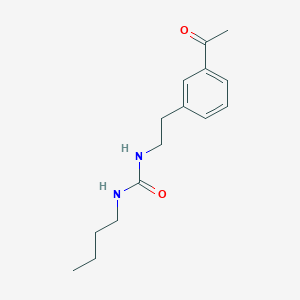


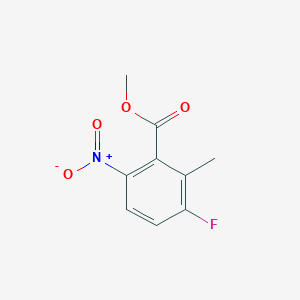
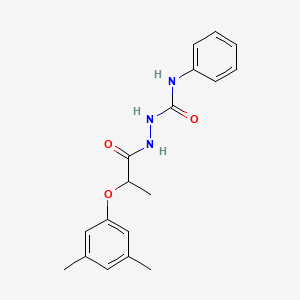
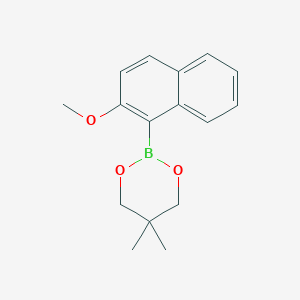
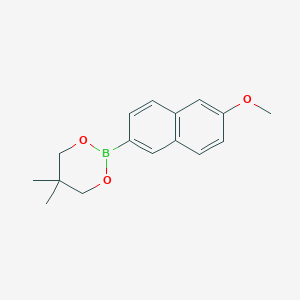

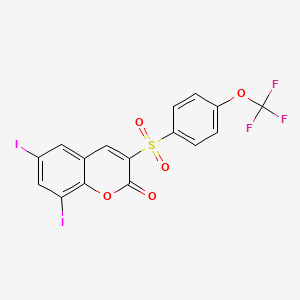
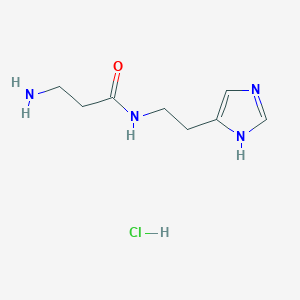
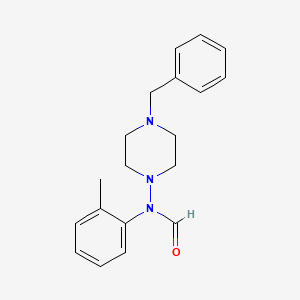

![tert-Butyl 2-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B6321886.png)
![tert-Butyl 2-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B6321898.png)